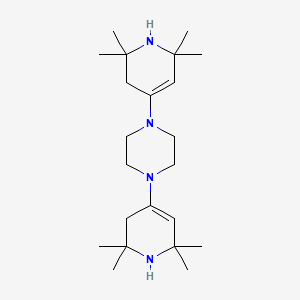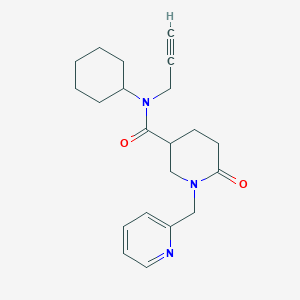![molecular formula C12H11ClN4O3 B3854377 ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate](/img/structure/B3854377.png)
ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate
説明
Ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate, also known as ACC-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative of ethyl cyanoacetate and has been studied extensively for its biochemical and physiological effects.
作用機序
Ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate inhibits the activity of acetyl-CoA carboxylase 2 by binding to its allosteric site. This binding induces a conformational change in the enzyme, which reduces its activity. This compound also promotes the phosphorylation of ACC2, which further inhibits its activity. This inhibition leads to a decrease in the synthesis of fatty acids and an increase in their oxidation, resulting in a reduction in lipid accumulation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce lipid accumulation and improve insulin sensitivity in obese mice. It has also been shown to reduce hepatic steatosis and improve glucose tolerance in diabetic mice. Additionally, this compound has been shown to improve cardiac function and reduce inflammation in a mouse model of heart failure.
実験室実験の利点と制限
Ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate has several advantages for lab experiments. It is a potent and selective inhibitor of ACC2, making it a valuable tool for studying the role of this enzyme in various biological processes. It is also relatively easy to synthesize and has a high purity, making it suitable for use in biochemical and pharmacological assays. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which may limit its efficacy in animal studies. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
Ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate has several potential future directions for research. One area of interest is the development of this compound inhibitors as therapeutics for metabolic disorders such as obesity and diabetes. Another area of interest is the investigation of the role of this compound in cancer and the potential use of this compound inhibitors as anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
科学的研究の応用
Ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate has been studied extensively for its potential applications in various fields of scientific research. It has been shown to inhibit the activity of acetyl-CoA carboxylase 2 (ACC2), an enzyme involved in fatty acid synthesis and oxidation. This inhibition leads to a decrease in lipid accumulation and an increase in fatty acid oxidation, making this compound a potential therapeutic target for metabolic disorders such as obesity, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
ethyl (2E)-2-[(3-carbamoyl-4-chlorophenyl)hydrazinylidene]-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-2-20-12(19)10(6-14)17-16-7-3-4-9(13)8(5-7)11(15)18/h3-5,16H,2H2,1H3,(H2,15,18)/b17-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDLZXLTAVGTHS-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)C(=O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)C(=O)N)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]butanamide](/img/structure/B3854299.png)
![2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3854319.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B3854325.png)

![ethyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B3854334.png)
![2-(2-adamantylamino)-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol](/img/structure/B3854337.png)
![4-bromobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3854345.png)
![2-methoxy-3-nitro-4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B3854357.png)


![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3854379.png)
![N'-[4-(dipropylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B3854381.png)
![4-({4-[(2,4-dinitrophenyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B3854389.png)
![1-[4-(3-methylbutoxy)benzoyl]proline](/img/structure/B3854394.png)